N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and phenyl groups with hydroxyl and methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.
Attachment of Phenyl Groups: The phenyl groups with hydroxyl and methyl substitutions can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis systems can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: shares structural similarities with other pyrimidine derivatives and phenyl-substituted compounds.
Similar Compounds: 2,4-dimethyl-6-phenylpyrimidine, 4-hydroxy-2-methylphenyl sulfide.
Uniqueness
- The unique combination of the pyrimidine ring, sulfanyl group, and phenyl groups with hydroxyl and methyl substitutions distinguishes this compound from others.
- Its specific chemical properties and reactivity profile make it valuable for targeted applications in research and industry.
Properties
CAS No. |
374086-68-7 |
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Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-11-5-4-6-16(12(11)2)22-19(25)17-13(3)21-20(26)23-18(17)14-7-9-15(24)10-8-14/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26) |
InChI Key |
DGJZCMGOVKXMRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)O)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)O)C)C |
Origin of Product |
United States |
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